3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, α,β-unsaturated ketones or aldehydes, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Continuous flow microreactor systems have been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely . These methods are advantageous for scaling up the production of this compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Studies have shown that it can block the cell cycle at the G2/M phase, downregulate Bcl-2 gene expression, and upregulate Bax expression, indicating a pro-apoptotic mechanism .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in herbicide synthesis.
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Investigated for its pharmaceutical potential.
Uniqueness
Its dichlorophenyl and methyl substituents contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C10H9Cl2N3 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 |
InChI Key |
JFGKYDDRATZVJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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